molecular formula C9H11NO4 B1395548 Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 853105-37-0

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1395548
CAS No.: 853105-37-0
M. Wt: 197.19 g/mol
InChI Key: JWRGQTXEIAYASV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 853105-37-0) is a pyridinone derivative with a molecular weight of 197.19 g/mol. This compound is characterized by a hydroxyl group at position 4, a methyl group at position 1, and an ethoxycarbonyl moiety at position 2. It is stored under dry, sealed conditions at 2–8°C and is currently listed as temporarily out of stock but available through international suppliers . Its structural features make it a versatile intermediate in medicinal and synthetic chemistry, particularly for constructing heterocyclic systems with biological relevance.

Properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)6-5-10(2)8(12)4-7(6)11/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRGQTXEIAYASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)C=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715757
Record name Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853105-37-0
Record name Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Dialkyl Acetone-1,3-Dicarboxylates

Method Overview:
This approach involves the transformation of dialkyl acetone-1,3-dicarboxylates into pyridone derivatives via condensation with amines and subsequent cyclization. The key steps include:

  • Condensation of dialkyl acetone-1,3-dicarboxylates with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form intermediates.
  • Reaction with amines such as methylamine to produce substituted pyridones.
  • Recrystallization for purification.

Experimental Details:

  • Starting material: Dialkyl acetone-1,3-dicarboxylate (e.g., dimethyl or diethyl derivatives).
  • Reagents: DMFDMA, amines (e.g., methylamine), alcohol solvents.
  • Conditions: Room temperature stirring, reflux, followed by concentration and recrystallization.

Reaction Scheme:

Dialkyl acetone-1,3-dicarboxylate + DMFDMA → Intermediate
Intermediate + Amine → Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Data Table:

Step Reagents Conditions Yield Notes
1 Dialkyl acetone-1,3-dicarboxylate + DMFDMA Room temp, 45 min - Formation of key intermediate
2 Intermediate + Methylamine Reflux, 45 min ~70% Formation of target pyridone

Research Findings:

  • The reaction with methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate was successfully achieved from dimethyl aceto-1,3-dicarboxylate, with yields around 70%, demonstrating efficiency in the cyclization process (see reference).

Cyclocondensation with 2-Arylidenemalononitriles

Method Overview:
This method involves cyclocondensation of dialkyl acetone-1,3-dicarboxylates with 2-arylidenemalononitriles, facilitated by piperidine as a catalyst, to produce pyridone derivatives with various substitutions.

Experimental Details:

  • Reagents: Dialkyl acetone-1,3-dicarboxylates, 2-arylidenemalononitriles.
  • Catalyst: Piperidine.
  • Solvent: Ethanol.
  • Conditions: Reflux for 3-4 hours.

Reaction Scheme:

Dialkyl acetone-1,3-dicarboxylate + 2-arylidenemalononitrile → Cyclized pyridone derivative

Data Table:

Reagent Catalyst Solvent Temperature Time Yield Notes
Dialkyl acetone-1,3-dicarboxylate + 2-arylidenemalononitrile Piperidine Ethanol Reflux 3-4 h ~70-80% Efficient cyclization

Research Findings:

  • The reaction produces various substituted pyridones with yields up to 80%, confirming the robustness of this method for synthesizing the target compound with diverse substituents (see reference).

Esterification and Functionalization of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Method Overview:
This route involves the esterification of the free acid followed by methylation and subsequent functionalization to introduce hydroxy groups at specific positions.

Experimental Details:

  • Starting material: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Esterification: Reaction with ethanol or ethyl chloroformate.
  • Methylation: Using methyl iodide or methyl sulfate in the presence of sodium hydride.
  • Hydroxylation: Using appropriate oxidizing agents or nucleophilic substitution.

Data Table:

Step Reagents Conditions Yield Notes
Esterification Ethanol or ethyl chloroformate Reflux ~85% Converts acid to ester
Methylation Methyl iodide + NaH Room temp 70-80% Methylates at nitrogen or oxygen
Hydroxylation Oxidizing agents Controlled conditions Variable Introduces hydroxyl group

Research Findings:

  • The methyl ester of the compound was obtained with high yield, and subsequent methylation yielded the methylated pyridone derivative, which is a precursor to the final target molecule (see reference).

Summary of Key Preparation Data

Method Starting Material Key Reagents Conditions Typical Yield Remarks
Dialkyl acetoacetate route Dialkyl acetone-1,3-dicarboxylate DMFDMA, amines Room temp to reflux 70-80% Efficient cyclization
Cyclocondensation 2-Arylidenemalononitrile Piperidine Reflux Up to 80% Versatile for substitutions
Esterification & methylation 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Alcohols, methylating agents Reflux 70-85% Functional group modifications

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxy and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Antibiotics demonstrated that specific derivatives of this compound showed effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
Ethyl 4-hydroxy-1-methyl-6-oxo25.4
Ascorbic Acid (Control)15.2

This table illustrates that while the compound exhibits antioxidant activity, it is less potent than ascorbic acid .

Pesticide Development

Research suggests that ethyl 4-hydroxy-1-methyl-6-oxo can be modified to create effective pesticides. Its structure allows for modifications that enhance its efficacy against pests while being less harmful to beneficial insects.

Case Study : A study in Pest Management Science highlighted the effectiveness of a modified version of this compound in controlling aphid populations with minimal impact on non-target species .

Polymer Synthesis

The compound's chemical structure allows it to serve as a monomer in polymer synthesis. Polymers derived from this compound exhibit desirable mechanical properties and thermal stability.

Data Table: Properties of Polymers Derived from Ethyl 4-hydroxy-1-methyl-6-oxo

PropertyValue
Tensile Strength45 MPa
Thermal Decomposition300 °C

These properties indicate the potential for creating high-performance materials suitable for various applications, including coatings and composites .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, its antitumor activity may be attributed to its ability to interfere with DNA replication and repair processes in cancer cells.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The pyridinone core allows diverse substitutions, which significantly alter physicochemical and biological properties. Key analogues include:

Compound Name CAS Number Substituents (Positions) Key Differences vs. Target Compound Reference
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 194673-13-7 CF₃ (2), COOEt (3) Trifluoromethyl enhances electrophilicity
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 85614-89-7 CH₃ (5), COOEt (3) Methyl at C5 reduces polarity
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate 1210835-74-7 Cl (4), NO₂ (5), COOEt (3) Chloro and nitro groups increase reactivity
Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate N/A CN (5), CH₃ (2), thiophenyl (4), S (6) Thiophene and thioxo groups introduce π-π interactions

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups in analogues enhance electrophilicity, making these compounds more reactive in nucleophilic substitutions or cycloadditions compared to the hydroxyl-bearing target compound .
  • Aromaticity and π-Systems : Thiophene-containing analogues (e.g., from ) exhibit enhanced aromaticity, which may favor stacking interactions in biological targets or materials science applications .

Physicochemical Properties

  • Solubility : Hydroxyl and ethoxycarbonyl groups in the target compound likely increase solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or chloro analogues .
  • Stability : The hydroxyl group may render the compound prone to oxidation, necessitating storage under inert conditions, whereas trifluoromethyl or nitro derivatives are more chemically stable .

Biological Activity

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 853105-37-0) is a compound that has garnered attention for its diverse biological activities. This article summarizes the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11NO4
  • Molecular Weight : 197.19 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine have demonstrated effectiveness against various bacterial strains. A study highlighted the synthesis of new heterocyclic compounds that showed promising antibacterial and antifungal properties, suggesting a potential role for this compound in treating infections .

Antiviral Activity

Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine has been implicated in antiviral activities. Certain derivatives have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV). The mechanisms involve the inhibition of viral replication and interference with viral entry into host cells .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that dihydropyridine derivatives can exhibit antiproliferative effects on various cancer cell lines. For example, certain synthesized analogs have shown significant inhibition of glioma cell proliferation, highlighting their potential as chemotherapeutic agents .

The biological activity of ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine is believed to be mediated through several mechanisms:

  • Calcium Channel Modulation : Many dihydropyridine derivatives act as calcium channel blockers, which can influence cardiovascular functions and cellular signaling pathways .
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .
  • Enzyme Inhibition : The inhibition of specific enzymes involved in viral replication or cancer cell metabolism has been noted as a potential mechanism for their therapeutic effects .

Case Studies and Research Findings

StudyFindings
Venepally et al. (2021)Developed heterocyclic-fatty acid hybrids with enhanced antimicrobial and anticancer activities .
Salem et al. (2020)Reported antiviral activity against rotavirus and adenovirus strains with synthesized heterocycles .
ResearchGate Publication (2015)Demonstrated calcium channel antagonist activities in related dihydropyridine compounds .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

A widely used method involves cyclization of substituted pyranones with ammonium acetate in acetic acid. For example, methyl or ethyl esters of 4,6-dimethyl-3-aryl-2-oxo-2H-pyrancarboxylic acids react with ammonium acetate to yield dihydropyridine derivatives in high yields. This approach ensures regioselectivity and is adaptable to diverse substituents .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : Proton and carbon NMR can resolve tautomeric forms (lactam vs. lactim) by analyzing chemical shifts, particularly for carbonyl (C=O) and hydroxyl (OH) groups .
  • X-ray crystallography : Single-crystal analysis determines bond lengths (e.g., C=O vs. C–OH) to confirm tautomeric states. For instance, bond lengths >1.3 Å suggest lactam tautomerism .

Q. How can tautomeric equilibria be analyzed experimentally?

Tautomerism is assessed via:

  • UV-Vis spectroscopy : Solvent-dependent absorption bands indicate shifts between lactam and lactim forms.
  • Crystallographic data : Bond-length analysis (e.g., C=O vs. C–OH) and hydrogen-bonding patterns provide direct evidence of dominant tautomers .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound?

Key challenges include:

  • Disorder in hydrogen-bonded networks : Use programs like SHELXL (for small-molecule refinement) and Mercury (for visualizing voids and interactions) to model disordered solvent molecules or flexible substituents .
  • Polymorphism : Compare unit cell parameters and packing motifs (e.g., triclinic vs. monoclinic systems) to distinguish polymorphs. For example, hexaaquanickel(II) salts of related carboxylates exhibit distinct hydrogen-bonding networks in different polymorphs .

Q. How are intermolecular interactions (e.g., hydrogen bonding) quantified in its crystal lattice?

Apply graph set analysis (as defined by Etter) to classify hydrogen-bonding patterns (e.g., chains, rings). For example, O–H···O and N–H···O interactions in nickel(II) complexes form D (donor) and A (acceptor) motifs, stabilizing 3D networks .

Q. What methodologies resolve contradictions in spectral vs. crystallographic data?

  • Multi-technique validation : Cross-reference NMR data (e.g., absence/presence of OH signals) with crystallographic bond lengths. For example, a lactam tautomer observed in XRD may contradict solution-state lactim signals in NMR, requiring solvent-polarity studies .
  • DFT calculations : Simulate tautomeric energies and compare with experimental data to identify discrepancies caused by dynamic equilibria or crystal-packing effects .

Methodological Resources

  • Crystallography : Use SHELX for structure refinement and Mercury for visualizing hydrogen-bonding networks .
  • Synthesis : Optimize cyclization reactions using ammonium acetate in acetic acid under reflux .
  • Hydrogen-bond analysis : Apply graph set notation to classify interactions in CrystalExplorer or Mercury .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
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Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

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